
Dioxoiridium,hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxoiridium,hydrate, also known as iridium(IV) oxide dihydrate, is a compound with the molecular formula H2IrO3. It is a black tetragonal or blue crystal with a rutile lattice structure. The compound is slightly soluble in water and insoluble in acids and alkalis . It is used in various industrial and scientific applications due to its unique properties.
作用機序
Target of Action
Iridium(IV) oxide dihydrate primarily targets anode-electrodes in industrial electrolysis and microelectrodes in electrophysiology research . It is also used as a reference electrode in various fields such as biology, food industry, nuclear field, oil and gas industry .
Mode of Action
Iridium(IV) oxide dihydrate interacts with its targets by forming a coating on the anode-electrodes. This coating enhances the electrode’s performance in electrolysis and electrophysiology research . The compound can be formed by treating the green form of iridium trichloride with oxygen at high temperatures .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide dihydrate is the oxygen evolution reaction (OER) in electrolysis . The compound acts as an anodic catalyst for oxygen evolution through a water-splitting reaction in a polymer electrolyte membrane (PEM) cell .
Result of Action
The result of Iridium(IV) oxide dihydrate’s action is the enhancement of electrolysis efficiency . It improves the performance of anode-electrodes, leading to more efficient oxygen evolution reactions . In electrophysiology research, it enhances the performance of microelectrodes .
Action Environment
The action of Iridium(IV) oxide dihydrate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, annealing, which involves heating the compound to a high temperature but under its melting point (around 750-900 °C), can improve the compound’s crystallinity and mechanical properties . Furthermore, the compound’s performance can be affected by the presence of other rare oxides with which it is often used in coating anode-electrodes .
準備方法
Synthetic Routes and Reaction Conditions
Dioxoiridium,hydrate can be synthesized through both dry and wet methods. In the dry method, it is produced from ore. In the wet method, the residual components after nickel and copper extraction are used as raw materials. Aqua regia is added for extraction, followed by the extraction of platinum and palladium. Rhodium, ruthenium, and osmium are then extracted from the residue. The final residue is treated with aqua regia, and the obtained solution is reacted with ammonium chloride to generate ammonium chloroiridium precipitate. This precipitate is then reduced with hydrogen to produce approximately 99.9% pure iridium .
化学反応の分析
Types of Reactions
Dioxoiridium,hydrate undergoes various types of chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It can be reduced to iridium metal.
Substitution: It participates in substitution reactions with other metal salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aqua regia, ammonium chloride, and hydrogen. The conditions for these reactions typically involve high temperatures and controlled environments to ensure the desired product formation .
Major Products Formed
The major products formed from reactions involving this compound include iridium metal and various iridium-based compounds used in industrial applications .
科学的研究の応用
Dioxoiridium,hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in hydrogenation, dehydrogenation, and oxidation reactions.
Biology: Utilized in microelectrodes for electrophysiology research.
Medicine: Employed in the coating of anode-electrodes for industrial electrolysis.
類似化合物との比較
Similar Compounds
Iridium(IV) oxide: Similar in structure and properties but lacks the hydrate component.
Iridium dioxide: Another form of iridium oxide with similar applications.
Uniqueness
Dioxoiridium,hydrate is unique due to its hydrate component, which imparts specific properties that make it suitable for certain applications, such as its use in microelectrodes for electrophysiology research and as a catalyst in specific chemical reactions .
特性
IUPAC Name |
dioxoiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFJBNFAFRMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Ir]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

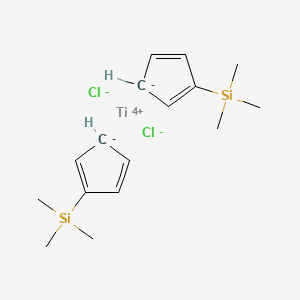

![4-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B6354666.png)
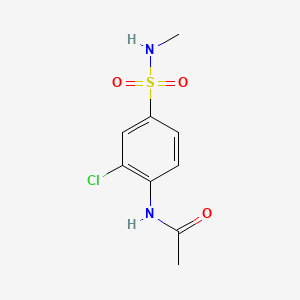
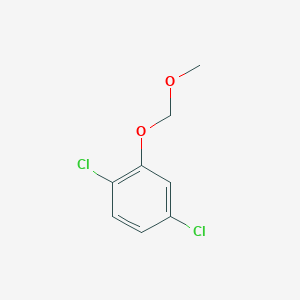
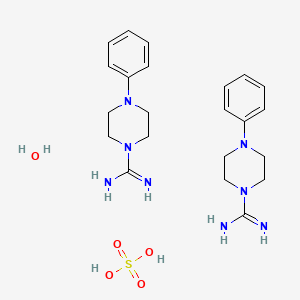
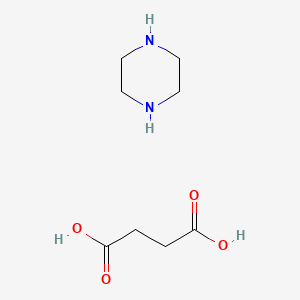


![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
![1-(morpholin-4-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B6354733.png)
![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)

